molecular formula C15H19N3O2S B4532774 {[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B4532774
M. Wt: 305.4 g/mol
InChI Key: XKWBCOBGUBOKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as ITA, is a thioester derivative of triazole that has been synthesized and studied for its potential applications in scientific research. ITA is a unique compound that has shown promising results in various biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of {[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood. However, it has been proposed that this compound may act as a thioesterase inhibitor, which can lead to the accumulation of thioester-linked proteins. Thioester-linked proteins play important roles in various biological processes, including protein degradation, lipid metabolism, and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities. Moreover, this compound has been shown to modulate lipid metabolism and glucose homeostasis.

Advantages and Limitations for Lab Experiments

{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments. It is stable and easy to handle. It can be synthesized in high yields and purity. Moreover, this compound has been shown to exhibit low toxicity in vitro. However, this compound also has some limitations for lab experiments. It is relatively expensive compared to other compounds with similar activities. Moreover, this compound has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has shown promising results in various scientific research applications. However, there are still many future directions for research. One potential direction is to study the role of this compound in lipid metabolism and glucose homeostasis in vivo. Another potential direction is to explore the potential of this compound as a tool for studying thioester-linked proteins. Moreover, this compound can be used as a building block for the synthesis of other compounds with potential biological activities.

Scientific Research Applications

{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antioxidant, and anti-inflammatory activities. This compound has also been used as a building block for the synthesis of other compounds with potential biological activities. Moreover, this compound has been used as a tool to study the role of thioesters in biological systems.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10(2)8-13-16-17-15(21-9-14(19)20)18(13)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWBCOBGUBOKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 6
{[5-isobutyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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